molecular formula C13H24N2O2 B13339183 tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate

tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B13339183
M. Wt: 240.34 g/mol
InChI Key: VTEXCVNXRHUUMS-MNOVXSKESA-N
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Description

tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction.

    Protection with tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. Its structural features make it a valuable tool for understanding the behavior of biological systems at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxamide
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct reactivity patterns and biological activities compared to other similar compounds. Its tert-butyl group provides steric hindrance, which can influence its interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-cyclopropylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10(6-14)11(8-15)9-4-5-9/h9-11H,4-8,14H2,1-3H3/t10-,11+/m1/s1

InChI Key

VTEXCVNXRHUUMS-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2CC2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2CC2)CN

Origin of Product

United States

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